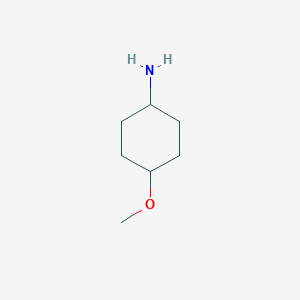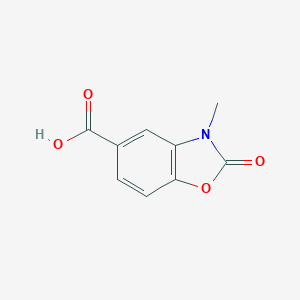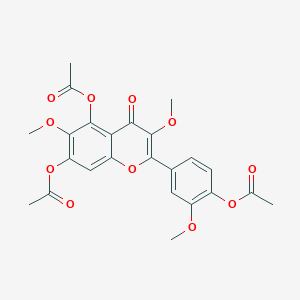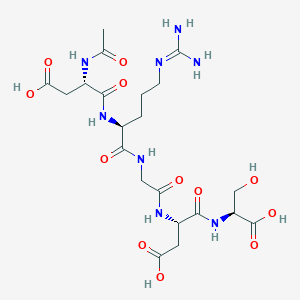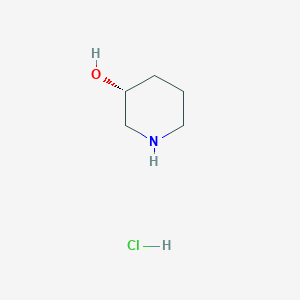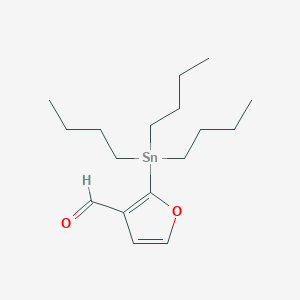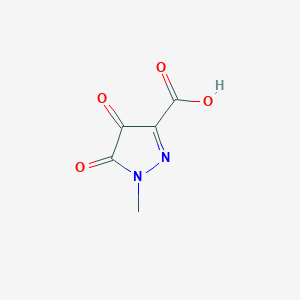
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as MDPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPC is a heterocyclic organic compound that contains a pyrazole ring, which is a five-membered ring consisting of four carbon atoms and one nitrogen atom.
Mécanisme D'action
The mechanism of action of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid as an enzyme inhibitor involves the formation of a covalent bond between the carboxylic acid group of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid and the active site of the enzyme. This covalent bond blocks the enzyme's activity, leading to a decrease in the production of the enzyme's substrate.
Biochemical and Physiological Effects:
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can inhibit the activity of aldose reductase, which is implicated in diabetic complications such as retinopathy, neuropathy, and nephropathy. In vivo studies have shown that 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can reduce the levels of advanced glycation end products (AGEs) in diabetic rats, which are implicated in the development of diabetic complications.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, including its potential use as a therapeutic agent for diabetic complications, its use as a fluorescent probe for detecting metal ions in biological systems, and its use as a building block for the synthesis of novel materials such as metal-organic frameworks. Further studies are needed to fully understand the potential of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid in these areas and to address its limitations.
Méthodes De Synthèse
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized through a multistep reaction involving the condensation of 3-methyl-2-pyrazolin-5-one with ethyl glyoxylate followed by the hydrolysis of the resulting intermediate. This method has been optimized to produce high yields of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid with high purity.
Applications De Recherche Scientifique
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has shown promising results as an inhibitor of various enzymes such as aldose reductase, which is implicated in diabetic complications. In biochemistry, 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
Propriétés
Numéro CAS |
197652-34-9 |
|---|---|
Nom du produit |
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
Formule moléculaire |
C5H4N2O4 |
Poids moléculaire |
156.1 g/mol |
Nom IUPAC |
1-methyl-4,5-dioxopyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c1-7-4(9)3(8)2(6-7)5(10)11/h1H3,(H,10,11) |
Clé InChI |
JCEYDTIBVDFGOU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)O |
SMILES canonique |
CN1C(=O)C(=O)C(=N1)C(=O)O |
Synonymes |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-1-methyl-4,5-dioxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)

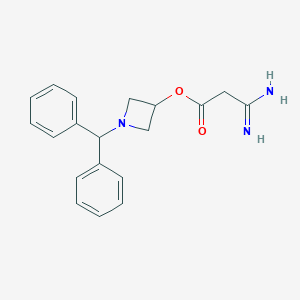
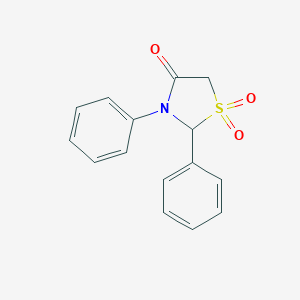
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)

![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)
